![molecular formula C28H22N2O7 B4135714 2-{4-[2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4135714.png)
2-{4-[2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide
Description
The compound is related to complex organic structures involving benzodioxol, methyl groups, dioxo, tetrahydrochromeno, and pyrrol units. Such compounds are often synthesized through multi-component reactions and are studied for their biological activities and chemical properties.
Synthesis Analysis
Synthesis of complex organic molecules like the one mentioned often involves multi-step reactions, including condensation, cyclization, and functional group transformations. A study by Akbarzadeh et al. (2012) demonstrated an efficient method for synthesizing related compounds using a five-component condensation reaction, showcasing the intricate steps needed for complex organic syntheses (Akbarzadeh, Amanpour, Soorki, & Bazgir, 2012).
Molecular Structure Analysis
The analysis of molecular structures in similar compounds involves detailed spectroscopic techniques, including NMR, IR, and mass spectrometry, to elucidate the arrangement of atoms and the stereochemistry of the molecule. Studies such as those conducted by Dumoulin et al. (1998) on related compounds provide insights into how molecular structure influences chemical and biological activity (Dumoulin, Boulouard, Daoust, & Rault, 1998).
Chemical Reactions and Properties
The chemical behavior of compounds containing multiple functional groups, as in the query, can be quite versatile. Reactions may include nucleophilic substitutions, electrophilic additions, and redox reactions, depending on the functional groups present. The synthesis and modification of similar molecules have been explored to enhance their biological activity or to study their chemical properties, as seen in the work of Barlow et al. (1991) on kappa-opioid agonists (Barlow, Blackburn, Costello, James, Le Count, Main, Pearce, Russell, & Shaw, 1991).
Physical Properties Analysis
The physical properties of complex organic molecules, including melting points, solubility, and crystallinity, are crucial for their application in various fields. These properties are often determined through experimental studies, such as those performed by Moghadam and Amini (2018), to understand how structural variations affect these characteristics (Moghadam & Amini, 2018).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and compatibility with other substances, are directly influenced by the molecular structure of the compound. Investigations into similar compounds, such as those by Hoareau and Scott (2010), help in understanding how modifications to the molecular framework affect these properties (Hoareau & Scott, 2010).
properties
IUPAC Name |
2-[4-[2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O7/c1-15-2-8-20-19(10-15)26(32)24-25(17-4-6-18(7-5-17)34-13-23(29)31)30(28(33)27(24)37-20)12-16-3-9-21-22(11-16)36-14-35-21/h2-11,25H,12-14H2,1H3,(H2,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREIBPDVGUQGDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC5=C(C=C4)OCO5)C6=CC=C(C=C6)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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